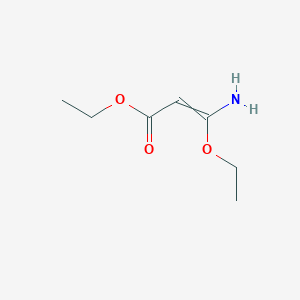

Ethyl 3-amino-3-ethoxyacrylate

Description

Contextualization within Functionalized Enamine Chemistry

Ethyl 3-amino-3-ethoxyacrylate is classified as a functionalized enamine. Enamines are a class of unsaturated organic compounds derived from the reaction of an aldehyde or ketone with a secondary amine, characterized by an amino group attached to a double bond. In this compound, the core enamine functionality is enhanced by the presence of an ethyl ester group and an ethoxy group, making it a highly versatile reagent.

The reactivity of this compound is governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing ethyl carboxylate group, transmitted through the carbon-carbon double bond. This push-pull system polarizes the molecule, making the carbon atom alpha to the ester group susceptible to nucleophilic attack, while the enamine nitrogen can also exhibit nucleophilic character. The ethoxy group at the C3 position acts as a good leaving group in many reactions, facilitating cyclization and substitution pathways. This combination of functional groups allows it to participate in a diverse range of chemical transformations, a characteristic feature of functionalized enamines in modern organic synthesis. nih.govclockss.org

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The unique structural attributes of this compound make it an exceptionally valuable and versatile building block in organic synthesis. evitachem.com Its ability to react with a variety of reagents has established it as a key intermediate in the construction of more complex molecules, particularly in the field of medicinal and materials chemistry. chemimpex.com

A primary application of this compound is in the synthesis of heterocyclic systems. Researchers have extensively used it to prepare substituted pyridines, pyrimidines, pyrazoles, and quinolines. nih.govclockss.org For example, it can undergo cyclocondensation reactions with compounds containing active methylene (B1212753) groups or with amidines to form pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. clockss.org Similarly, its reaction with hydrazines provides a direct route to pyrazole (B372694) derivatives, a common scaffold in pharmaceutical development. rsc.orgchim.it The reaction of this compound with aniline (B41778) derivatives, followed by intramolecular cyclization, is a key step in the Gould-Jacobs reaction for synthesizing quinolines. mdpi.com Its utility is not limited to simple heterocycles; it serves as a precursor for elaborate molecular architectures, including those found in pharmaceuticals and agrochemicals. chemimpex.com

Overview of Research Trajectories for this compound

Research involving this compound has largely been directed towards the synthesis of novel, biologically active compounds. Its application as a starting material has been pivotal in the development of molecules targeting various diseases.

A significant research trajectory is its use in synthesizing inhibitors for critical cell signaling pathways implicated in cancer. For instance, it has been employed in the preparation of morpholino pyrimidine derivatives that act as selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. nih.gov Further research has demonstrated its role in creating pyrazolo[3,4-d]pyrimidine derivatives that exhibit potent anti-cancer activity against various cell lines. rsc.org

Beyond cancer research, the compound is instrumental in developing modulators for neurotransmitter receptors. Studies have shown its use in the synthesis of 3,8-disubstituted pyrazolo[1,5-a]quinazolines, which have been evaluated as modulators of the GABAA receptor, a key target for treating anxiety and other neurological disorders. researchgate.net Another area of investigation is in the field of antibacterials. Researchers have synthesized novel 4-piperazinylquinoline derivatives from this compound, which have shown promising activity against pathogenic bacteria like Staphylococcus aureus. mdpi.com These research avenues highlight a clear trend towards leveraging this compound as a foundational tool in drug discovery and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride This table presents key identifiers and properties of the hydrochloride salt of the compound, which is a common commercial form.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | nih.gov |

| Molecular Formula | C₇H₁₄ClNO₃ | nih.gov |

| Molecular Weight | 195.64 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 34570-16-6 | nih.govsigmaaldrich.comsigmaaldrich.com |

| Melting Point | 103-105 °C | sigmaaldrich.com |

| Appearance | White solid | prepchem.com |

| SMILES String | Cl.CCO\C(N)=C\C(=O)OCC | sigmaaldrich.com |

| InChIKey | JYGHNNMPKVPTKF-IPZCTEOASA-N | nih.govsigmaaldrich.com |

Table 2: Examples of Heterocyclic Systems Synthesized from this compound This table summarizes various heterocyclic scaffolds constructed using this compound and their associated research applications.

| Heterocyclic System | Reactant(s) | Research Application / Context | Source(s) |

| Pyrimidines | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Ammonia | Synthesis of functionalized pyrimidines | clockss.org |

| Morpholino Pyrimidines | Morpholine | PI3K/Akt/mTOR pathway inhibitors for cancer research | nih.gov |

| Pyrazoles | Phenylhydrazine | Synthesis of pyrazolo[3,4-d]pyrimidine-based anti-cancer agents | rsc.org |

| Pyrazoles | Methyl hydrazine (B178648) | Regiodivergent synthesis of 3-amino and 5-aminopyrazoles | chim.it |

| Quinolines | 3,4-Dimethoxyaniline (via Gould-Jacobs reaction) | Synthesis of antibacterial quinoline (B57606) derivatives | mdpi.com |

| Pyrazolo[1,5-a]quinazolines | 3-Amino-1H-indazole derivatives | GABAA receptor modulators for neurological research | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl 3-amino-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h5H,3-4,8H2,1-2H3 |

InChI Key |

XLTPBSBNLKQLHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=CC(=O)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Amino 3 Ethoxyacrylate

Classical Synthetic Approaches

Classical synthesis provides the foundational methods for producing Ethyl 3-amino-3-ethoxyacrylate, primarily revolving around common starting materials like ethyl cyanoacetate and ethyl ethoxyacrylate derivatives.

A prominent method for synthesizing acrylate (B77674) compounds involves the use of ethyl cyanoacetate as a starting material. researchgate.nete3s-conferences.org One closely related synthesis, which produces a similar compound, involves the reaction of a cyanoacetate ester with triethyl orthoformate. chemicalbook.com This reaction typically proceeds as a condensation, providing a direct route to the target molecular framework. For example, the synthesis of (E)-methyl 2-cyano-3-ethoxyacrylate has been reported with a yield of 91% from methyl cyanoacetate and triethyl orthoformate. chemicalbook.com Another approach involves a multi-step procedure where ethyl cyanoacetate is first reacted with carbon disulfide and dimethyl sulfate, followed by subsequent reactions with appropriate amines to yield substituted aminoacrylates. researchgate.net The versatility of ethyl cyanoacetate makes it a key building block in the synthesis of various heterocycles and other complex organic molecules. wikipedia.org

This compound can be effectively prepared from other ethyl ethoxyacrylate derivatives through a substitution reaction. A key example is the conversion of an ethyl 3-ethoxy-2-aroyl-acrylate to its corresponding ethyl 3-amino version. In a documented procedure, Ethyl 3-ethoxy-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylate is treated with a concentrated aqueous ammonia solution in ethanol (B145695). prepchem.com This process, conducted with ice cooling, results in the substitution of the ethoxy group with an amino group, precipitating the solid product upon the addition of ice water. prepchem.com This aminolysis reaction is a direct and efficient method for introducing the amino functionality onto the acrylate backbone.

A well-established route to synthesize the precursor, Ethyl 3-ethoxyacrylate, involves the reaction of ethyl bromoacetate and triethyl orthoformate. chemicalbook.comnbinno.com This substitution reaction is often catalyzed by metals such as zinc (Zn) or magnesium (Mg). google.com While effective, this particular method can present challenges in post-reaction workup due to the use of metal catalysts, which may also lead to environmental concerns. google.com The Ethyl 3-ethoxyacrylate formed in this step can then be converted to this compound, typically through a subsequent amination reaction as described previously.

Formation of the Hydrochloride Salt Form

For improved stability and ease of handling, this compound is often converted into its hydrochloride salt. scbt.com This is a standard acid-base reaction in organic synthesis. The free base form of this compound is dissolved in a suitable organic solvent, and then treated with hydrochloric acid (HCl). The resulting salt, this compound hydrochloride, typically precipitates from the solution and can be isolated by filtration. This salt form is a white to off-white solid with a melting point of approximately 103-105 °C. The hydrochloride salt is identified by the CAS number 34570-16-6. scbt.comnih.gov

Optimization Strategies for Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity in chemical synthesis. For the production of precursors like 3-ethoxy ethyl acrylate, various parameters are adjusted. A patented method highlights the importance of molar ratios, reaction time, temperature, and catalysts. google.com For instance, in a multi-step synthesis of 3-ethoxy ethyl acrylate, adjusting the molar ratio of trichloroacetyl chloride to vinyl ethyl ether, the reaction temperature, and the duration were shown to directly impact the final yield and purity. google.com One optimized process reported a yield of 85.7% and a purity of 98.6%. google.com Similarly, in syntheses starting from cyanoacetic acid, the most influential factor on the esterification rate was found to be the amount of catalyst, followed by the molar ratio of reactants, reaction temperature, and reaction time. e3s-conferences.org

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Molar Ratio (Trichloroacetyl chloride : Vinyl ethyl ether) | 1 : 1.5 | 1 : 2 | 1 : 3 |

| Reaction Temp. (Step 1) | 25 °C | 30 °C | 30 °C |

| Reaction Time (Step 1) | 8 hours | 6 hours | 8 hours |

| Catalyst | Potassium bisulfate | Potassium bisulfate | Potassium bisulfate |

| Final Yield | 85.7% | 83.9% | 80.8% |

| Final Purity (Gas Chromatography) | 98.6% | 98.2% | 98.0% |

Comparative Analysis of Synthetic Efficiency and Purity Profiles

Synthesis from Ethyl Cyanoacetate: This route can be highly efficient, potentially serving as a direct, one-pot synthesis. The reported 91% yield for a closely related analog suggests a high-yielding pathway. chemicalbook.com The purity of the final product would be contingent on the effectiveness of the purification steps.

Preparations from Ethyl Ethoxyacrylate Derivatives: This method involves the amination of a pre-formed ethoxyacrylate. The efficiency of this route is dependent on the yield of both the precursor synthesis and the subsequent amination step. Given that precursor syntheses can achieve high yields (over 85%) and high purity (over 98%), this can be a very effective, albeit multi-step, approach. google.com

Route from Ethyl Bromoacetate and Triethyl Orthoformate: This pathway is primarily used to generate the ethyl 3-ethoxyacrylate intermediate. A significant drawback is the use of metal catalysts like Zn or Mg, which complicates the purification process and raises environmental concerns, potentially affecting the final purity profile if not completely removed. google.com

| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages |

|---|---|---|---|

| From Ethyl Cyanoacetate | Ethyl cyanoacetate, Triethyl orthoformate | Potentially a direct, high-yield reaction. chemicalbook.com | Requires specific condensation conditions. |

| From Ethyl Ethoxyacrylate Derivatives | Ethyl 3-ethoxyacrylate, Ammonia | Clean conversion, high purity achievable for precursor. prepchem.comgoogle.com | Multi-step process; overall yield depends on both steps. |

| From Ethyl Bromoacetate | Ethyl bromoacetate, Triethyl orthoformate | Established method for the precursor. chemicalbook.comnbinno.com | Uses metal catalysts leading to difficult workup and environmental concerns. google.com |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Amino 3 Ethoxyacrylate

Nucleophilic Reactivity of the Amino Group

The amino group in Ethyl 3-amino-3-ethoxyacrylate is a key center of its nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species, initiating a variety of chemical transformations.

Nucleophilic Addition Reactions with Electrophilic Centers

The nucleophilic character of the amino group allows it to participate in addition reactions with various electrophiles. For instance, it can react with anilines, where the amino group of the aniline (B41778) acts as the nucleophile and this compound provides the electrophilic center after an initial tautomerization. An example of this reactivity is the reaction of (2E)-Ethyl 3-amino-3-ethoxyacrylate with 3-chloroaniline in refluxing ethanol (B145695). This reaction is a key step in the synthesis of 5-hydroxy-1H-indole-3-carboxylates. unina.it

In a similar vein, the reaction of excess this compound with morpholine leads to the formation of a morpholino pyrimidine (B1678525) derivative, highlighting the reactivity of the amino group towards cyclic secondary amines. nih.gov

Acylation Processes

The amino group of this compound can undergo acylation reactions with acylating agents such as acyl chlorides and anhydrides. While specific studies on the acylation of this compound are not extensively documented, the reactivity of analogous β-enaminones provides insight into this process. Generally, the acylation of β-enaminones can occur at the nitrogen or the α-carbon. The outcome of the reaction is influenced by factors such as the nature of the acylating agent, the solvent, and the presence of a base.

Transformations Involving the Ester Moiety

The ethyl ester group in this compound is susceptible to transformations typical of carboxylic acid esters, most notably hydrolysis.

Ester Hydrolysis Mechanisms

The ester functionality can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule lead to the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the ethoxide ion and the formation of the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. This final deprotonation step drives the reaction to completion.

Cyclocondensation Reactions and Heterocycle Formation Pathways

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds through cyclocondensation reactions. These reactions typically involve the reaction of the bifunctional enamino ester with a reagent containing two electrophilic or nucleophilic centers.

A significant application is in the synthesis of pyrazole (B372694) derivatives. A detailed mechanistic study on the reaction between methyl hydrazine (B178648) and the related compound, ethyl 2-cyano-3-ethoxyacrylate, has shown that the reaction proceeds through Michael addition followed by cyclization. chim.it The regioselectivity of the reaction, leading to either 3-amino or 5-aminopyrazoles, can be controlled by the reaction conditions. Thermodynamic conditions (ethanol at 70 °C) favor the formation of the 5-aminopyrazole, while kinetic conditions (sodium ethoxide in ethanol at 0 °C) yield the 3-aminopyrazole. chim.it

Furthermore, the reaction of this compound with 2-nitrophenylhydrazines in the presence of triethylamine leads to the formation of ethyl 3-[2-(2-nitrophenyl)hydrazono]propanoates, which can be subsequently cyclized. scispace.com

The versatility of β-enamino esters extends to the synthesis of other heterocycles such as pyrimidines. researchgate.netmdpi.comorganic-chemistry.org For instance, the condensation of β-enaminones with carboxamides under basic conditions yields 2,4,6-trisubstituted pyrimidines. mdpi.com Another example involves the reaction of a 2-C-glucopyranosyl amidine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate in the presence of sodium methoxide, which results in a mixture of ethyl 4-amino-pyrimidine-5-carboxylate and 6-oxo-1,6-dihydropyrimidine-5-carbonitrile. mdpi.com

Reactivity with Carbonyl Compounds (Aldehydes and Ketones)

This compound and related β-enamino esters can react with aldehydes and ketones to form a variety of products, often leading to the synthesis of complex heterocyclic structures. These reactions leverage the nucleophilic character of the enamine system.

One important transformation is the synthesis of pyridines. While direct examples with this compound are not abundant in the literature, the general reactivity of β-enamino esters is well-established. For example, the reaction of β-enamino esters with acetylacetone in acetic acid in the presence of ammonium acetate can afford pyridinone derivatives. nih.gov Additionally, a Hantzsch-type strategy has been developed for the synthesis of substituted pyridines from β-enamine carbonyl compounds. mdpi.com

The following table summarizes some of the key reactions of this compound and its analogs.

| Reaction Type | Reactants | Product(s) | Section Reference |

| Nucleophilic Addition | (2E)-Ethyl 3-amino-3-ethoxyacrylate, 3-chloroaniline | Intermediate for 5-hydroxy-1H-indole-3-carboxylates | 3.1.1 |

| Nucleophilic Addition | This compound, Morpholine | Morpholino pyrimidine derivative | 3.1.1 |

| Cyclocondensation | Ethyl 2-cyano-3-ethoxyacrylate, Methyl hydrazine | 3-aminopyrazole or 5-aminopyrazole | 3.3 |

| Cyclocondensation | This compound, 2-Nitrophenylhydrazines | Ethyl 3-[2-(2-nitrophenyl)hydrazono]propanoates | 3.3 |

| Cyclocondensation | β-Enaminones, Carboxamides | 2,4,6-trisubstituted pyrimidines | 3.3 |

| Cyclocondensation | 2-C-Glucopyranosyl amidine hydrochloride, Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 4-amino-pyrimidine-5-carboxylate and 6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 3.3 |

| Reaction with Carbonyls | β-Enamino esters, Acetylacetone | Pyridinone derivatives | 3.4 |

Reactions with Nitrogen-Containing Nucleophiles

The presence of both electrophilic and nucleophilic centers in this compound governs its reactivity towards nitrogen-containing nucleophiles. The enamine moiety can act as a nucleophile, while the acrylate (B77674) portion is susceptible to nucleophilic attack.

The reaction of this compound with various amines is a cornerstone of its application in heterocyclic synthesis. This condensation reaction typically proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of ethanol. The specific outcome of the reaction can be influenced by the nature of the amine and the reaction conditions.

The condensation of β-keto esters with both aliphatic and aromatic amines in ethanol has been shown to produce high yields of β-enamino esters. This method is noted for its simplicity and cost-effectiveness researchgate.net. The formation of enamines from aldehydes or ketones and secondary amines is generally an acid-catalyzed condensation reaction, where the removal of water drives the equilibrium towards the product masterorganicchemistry.com. β-enamino esters can be synthesized from β-keto esters and a variety of amines using acetic acid as a catalyst under solvent-free conditions with ultrasound irradiation organic-chemistry.org.

In the context of this compound, its reaction with amines is a key step in the synthesis of various biologically active compounds. For instance, it is used in the preparation of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines nih.gov. The reaction of 5-amino-3-methyl-1-phenylpyrazole with 2-cyano-3-ethoxyacrylate leads to an intermediate that can be cyclized to form a pyrazolo[3,4-b]pyridine system uni-rostock.decore.ac.uk.

The general mechanism for the condensation of this compound with a primary amine involves the initial formation of a tetrahedral intermediate, followed by the elimination of ethanol to yield a more stable enamine. This intermediate can then undergo further intramolecular cyclization, depending on the structure of the amine, to form various heterocyclic rings.

Table 1: Condensation Reactions of this compound with Various Amines This table is interactive and allows for sorting and filtering of the data.

| Amine Type | Amine Example | Product Type | Reaction Conditions | Reference |

| Primary Aliphatic Amine | Methylamine | Substituted Pyrimidine | Reflux in Ethanol | nih.gov |

| Primary Aromatic Amine | Aniline | β-Enamino Ester | Acetic Acid, Ultrasound | organic-chemistry.org |

| Heterocyclic Amine | 5-Amino-1H-pyrazole-4-carboxylate | Pyrazolo[1,5-a]pyrimidine (B1248293) | Not specified | researchgate.net |

| Secondary Amine | Morpholine | Pyrimidine Derivative | Reflux in Ethanol | nih.gov |

Detailed research has demonstrated the utility of these reactions in synthesizing complex molecules. For example, the reaction of 4-aminopyrazolo[3,4-d]pyrimidine with various amines leads to the formation of N4-substituted derivatives with potential biological activities nih.gov. The synthesis of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines also involves a cyclocondensation step with nitriles under acidic conditions mdpi.com.

Amidine derivatives, such as guanidine and acetimidamide, are potent nucleophiles that react with this compound and related compounds to form pyrimidine rings. This cyclocondensation reaction is a fundamental method for the synthesis of substituted pyrimidines, which are prevalent in many biologically active molecules thieme-connect.deorganic-chemistry.orgmdpi.com.

The Pinner pyrimidine synthesis describes the acid or base-catalyzed condensation of 1,3-dicarbonyl compounds with amidines to yield pyrimidine derivatives slideshare.net. This general principle applies to the reactions of this compound. The reaction of ethyl 2-nitro-3-ethoxyacrylate with guanidine, acetimidamide, or benzimidamide hydrochloride in the presence of sodium ethoxide yields the corresponding 5-nitropyrimidines thieme-connect.de. Similarly, the reaction of C-glycosidic amidine with ethyl 2-cyano-3-ethoxyacrylate leads to a mixture of pyrimidine derivatives mdpi.com.

The mechanism of this reaction involves the nucleophilic attack of the amidine on the electrophilic centers of the acrylate. The initial attack can occur at the carbonyl carbon, followed by an intramolecular cyclization and elimination of ethanol and water to form the aromatic pyrimidine ring. The regioselectivity of the cyclization can be influenced by the substituents on both the acrylate and the amidine.

A metal-free synthesis of multi-substituted pyrimidines has been reported from the reaction of amidines and α,β-unsaturated ketones, which proceeds via a [3 + 3] annulation to form a dihydropyrimidine intermediate, followed by photo-oxidation rsc.org.

Table 2: Reactions of this compound and Analogs with Amidine Derivatives This table is interactive and allows for sorting and filtering of the data.

| Acrylate Derivative | Amidine Derivative | Product | Reaction Conditions | Reference |

| Ethyl 2-nitro-3-ethoxyacrylate | Guanidine | 5-Nitropyrimidin-4-ol | Sodium Ethoxide | thieme-connect.de |

| Ethyl 2-nitro-3-ethoxyacrylate | Acetimidamide | 2-Methyl-5-nitropyrimidin-4-ol | Sodium Ethoxide | thieme-connect.de |

| Ethyl 2-cyano-3-ethoxyacrylate | C-glycosidic amidine | Mixture of pyrimidines | NaOMe in MeOH | mdpi.com |

| α,β-Unsaturated Ketone | Various Amidines | Multi-substituted Pyrimidines | Metal-free, visible light | rsc.org |

These reactions are pivotal in medicinal chemistry for the synthesis of compounds with diverse pharmacological activities. For instance, pyrazolo[3,4-d]pyrimidines, which can be synthesized from precursors derived from these reactions, are known to inhibit various protein kinases nih.gov.

Catalyzed Chemical Transformations

The reactivity of this compound can be significantly enhanced and directed through the use of various catalysts. These catalyzed transformations open up new avenues for the synthesis of complex organic molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Mizoroki-Heck reaction, or simply the Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgyoutube.com. This reaction is highly versatile and has been applied to a wide range of substrates, including acrylates.

The Heck reaction of aryl halides with ethyl acrylate, catalyzed by palladium complexes, is a well-established method for the synthesis of cinnamic acid esters researchgate.netresearchgate.net. The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst wikipedia.org. The vinylation of aryl bromides with ethylene can be achieved using a palladacycle catalyst under mild conditions nih.gov.

Another important palladium-catalyzed reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst libretexts.orgbeilstein-journals.org. While direct examples with this compound are not prevalent in the literature, the reactivity of the acrylate double bond suggests its potential as a substrate in Heck-type reactions.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Acrylates This table is interactive and allows for sorting and filtering of the data.

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Heck Reaction | Aryl Halide, Ethyl Acrylate | Pd(II) complex | Cinnamic Acid Ester | researchgate.netresearchgate.net |

| Heck Reaction | Aryl Bromide, Ethylene | Palladacycle | Vinylarene | nih.gov |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Arylalkyne | wikipedia.orglibretexts.org |

The stereoselectivity of the Heck reaction can be influenced by the reaction conditions and the nature of the substrates and ligands wikipedia.org. Mechanistic studies have investigated the role of different palladium intermediates in the catalytic cycle tum.desemanticscholar.orgscispace.com.

Beyond palladium catalysis, other catalytic systems have been employed in the synthesis and transformation of β-enamino esters. Lewis acids, such as metal triflates, have been shown to be effective catalysts for the synthesis of β-enamino ketones and esters from 1,3-dicarbonyl compounds and amines under solvent-free conditions researchgate.netresearchgate.netsemanticscholar.org. For example, iron(III) triflate provides high yields in short reaction times and can be recycled researchgate.net. Lanthanum(III) triflate has been used to catalyze the direct amidation of esters acs.org.

Acid or base-promoted condensation reactions of carbamates with β-alkoxyacrylates can provide N-monosubstituted β-aminoacrylates, with the stereoselectivity being dependent on the catalyst and solvent organic-chemistry.org. The use of acetic acid as a catalyst for the reaction of β-keto esters with amines under ultrasound irradiation is an environmentally benign approach organic-chemistry.org.

These alternative catalytic systems offer advantages such as milder reaction conditions, higher yields, and the use of less expensive and more environmentally friendly catalysts compared to some transition metal-catalyzed reactions.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Amino 3 Ethoxyacrylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Ethyl 3-amino-3-ethoxyacrylate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton NMR (¹H NMR) Applications in Structure Assignment

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For the hydrochloride salt of the (E)-isomer of this compound, the expected signals would correspond to the ethoxy groups, the vinylic proton, and the amine protons. The ethyl groups each consist of a methylene (B1212753) (-CH₂-) and a methyl (-CH₃) group. The methyl protons typically appear as a triplet in the upfield region (around 1.2-1.4 ppm), coupled to the adjacent methylene protons. The methylene protons, in turn, appear as a quartet (around 4.0-4.3 ppm) due to coupling with the methyl protons. The vinylic proton (=CH-) is expected to produce a singlet in the olefinic region of the spectrum (around 4.5-5.5 ppm). The amine (-NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-Ethyl 3-amino-3-ethoxyacrylate Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₂CH₃ (ester) | ~1.25 | Triplet |

| -OCH₂CH₃ (ethoxy) | ~1.35 | Triplet |

| -OCH₂ CH₃ (ester) | ~4.15 | Quartet |

| -OCH₂ CH₃ (ethoxy) | ~4.25 | Quartet |

| =CH - | ~5.00 | Singlet |

| -NH₂ | Variable (e.g., ~7.5) | Broad Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a direct count of non-equivalent carbons.

The spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing far downfield (typically 165-175 ppm). The two olefinic carbons (C=C) will have distinct chemical shifts, with the carbon attached to the nitrogen and oxygen (C-3) appearing further downfield (around 160 ppm) than the carbon adjacent to the ester group (C-2, around 90 ppm). The methylene carbons of the two ethoxy groups will resonate in the 60-70 ppm range, while the terminal methyl carbons will appear in the most upfield region (around 14-16 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-Ethyl 3-amino-3-ethoxyacrylate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester C =O | ~168 |

| C -3 (C=C-N,O) | ~162 |

| C -2 (=C-H) | ~92 |

| Ester -OC H₂CH₃ | ~60 |

| Ethoxy -OC H₂CH₃ | ~65 |

| Ester -OCH₂C H₃ | ~14.5 |

| Ethoxy -OCH₂C H₃ | ~15.5 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Studies on Geometric Isomerism (Z/E Isomers) via NMR

This compound can exist as two geometric isomers, (Z) and (E), due to the restricted rotation around the carbon-carbon double bond. NMR spectroscopy is a powerful technique to differentiate and quantify these isomers. The spatial relationship between substituents on the double bond leads to distinct chemical shifts for both protons and carbons.

In enamines, the chemical shifts of the vinylic proton and the protons of the substituents on the double bond are particularly sensitive to the geometry. For example, the vinylic proton in the (E)-isomer is often found at a different chemical shift compared to the (Z)-isomer. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to definitively assign the stereochemistry. A NOESY experiment shows spatial correlations between protons. For the (Z)-isomer, a NOE would be expected between the vinylic proton and the protons of the amino group, whereas in the (E)-isomer, such a correlation would be absent or very weak. The ratio of the isomers in a mixture can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

The IR spectrum of this compound will exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the α,β-unsaturated ester will be prominent around 1690-1715 cm⁻¹. The C=C double bond stretch will appear in the region of 1600-1650 cm⁻¹. The N-H stretching vibrations of the primary amine group typically show as one or two bands in the 3200-3500 cm⁻¹ region. Additionally, C-O stretching vibrations for the ether and ester linkages will be visible in the 1000-1300 cm⁻¹ range, and C-H stretching from the ethyl groups will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3200-3500 |

| Alkyl C-H | C-H Stretch | 2850-3000 |

| Ester C=O | C=O Stretch | 1690-1715 |

| Alkene C=C | C=C Stretch | 1600-1650 |

| Ether/Ester C-O | C-O Stretch | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound hydrochloride (C₇H₁₄ClNO₃), the molecular weight is 195.64 g/mol . nih.govsigmaaldrich.com The parent compound, this compound, has a molecular weight of 159.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 159.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, mass = 45) or the entire ethoxycarbonyl group (-COOC₂H₅, mass = 73). Alpha-cleavage is a characteristic fragmentation for amines, where the bond adjacent to the C-N bond breaks. For this compound, fragmentation could involve the loss of an ethyl group (C₂H₅, mass = 29) or an ethoxy group (OC₂H₅, mass = 45) from either side of the molecule. A study on the fragmentation of related beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates showed that fragmentation pathways are highly dependent on the substituents and can involve complex rearrangements. nih.gov

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Formula | Mass (m/z) | Potential Origin |

| [M]⁺ | C₇H₁₃NO₃ | 159 | Molecular Ion |

| [M - C₂H₅]⁺ | C₅H₈NO₃ | 130 | Loss of an ethyl group |

| [M - OC₂H₅]⁺ | C₅H₈NO₂ | 114 | Loss of an ethoxy group |

| [M - COOC₂H₅]⁺ | C₄H₈NO | 86 | Loss of the ethoxycarbonyl group |

X-ray Crystallography for Solid-State Structural Determination (of related compounds)

While specific crystallographic data for this compound is not extensively documented in publicly available literature, the solid-state structure of closely related β-enaminoester and aminoacrylate derivatives provides significant insight into its likely molecular conformation. X-ray crystallography studies on analogous compounds reveal that the molecules typically adopt planar or near-planar conformations. smolecule.com This planarity arises from the conjugation between the lone pair of electrons on the nitrogen atom of the amino group, the carbon-carbon double bond, and the carbonyl group of the ester. This extended π-system is a defining feature of β-enaminones and their derivatives. researchgate.netresearchgate.net

The solid-state structures are often stabilized by intermolecular hydrogen bonds, typically involving the amino group's hydrogen atoms and the carbonyl oxygen of an adjacent molecule. These interactions lead to the formation of extended supramolecular networks.

A pertinent example is the crystal structure of a related derivative, ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate. doaj.org The analysis of this compound provides a concrete illustration of the structural characteristics that can be extrapolated to simpler aminoacrylates.

The crystallographic data for this related compound is summarized below:

| Parameter | Value |

| Chemical Formula | C15H12N2O4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.4588(5) |

| b (Å) | 29.629(3) |

| c (Å) | 8.1217(8) |

| β (°) | 93.157(1) |

| Volume (ų) | 1311.6(2) |

| Z | 4 |

Data sourced from a study on ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate. doaj.org

This data demonstrates the precise determination of unit cell dimensions and symmetry, which are fundamental to understanding the packing of molecules in the crystalline state. The (Z)-configuration, indicating the relative positions of substituents around the double bond, is unequivocally confirmed by this method. smolecule.com Such detailed structural information is crucial for understanding reactivity, physical properties, and potential applications in materials science and medicinal chemistry.

Computational Spectroscopy for Spectral Prediction and Validation

Computational spectroscopy, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for the prediction and validation of spectroscopic data for molecules like this compound. These ab initio methods allow for the calculation of various spectroscopic parameters, providing a powerful complement to experimental measurements. brehm-research.debrehm-research.de

NMR Chemical Shift Prediction: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net By optimizing the molecular geometry and then calculating the nuclear magnetic shieldings, researchers can obtain theoretical spectra that can be compared with experimental data. This synergy is crucial for confirming structural assignments, understanding substituent effects, and elucidating conformational details. researchgate.net For β-enaminones and related structures, DFT helps in analyzing geometric isomers and the effects of hydrogen bonding. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. Long-range corrected functionals, such as ωB97X-D, have shown improved precision in these calculations. researchgate.net

A common approach involves a linear regression analysis comparing the experimental and calculated chemical shifts. The high correlation coefficients (R²) often obtained in such studies validate the accuracy of the computational model.

Vibrational Spectra Prediction (IR and Raman): Theoretical vibrational spectra (Infrared and Raman) can be computed to aid in the assignment of experimental bands. researchgate.net Harmonic frequency calculations are a standard output of geometry optimization routines in quantum chemistry packages. While these calculations often show systematic deviations from experimental frequencies due to the neglect of anharmonicity and environmental effects, they provide a very good qualitative picture. nist.gov

It is common practice to apply a scaling factor to the calculated harmonic frequencies to improve the agreement with experimental values. nist.gov More advanced computational approaches can also account for anharmonic effects, leading to even more accurate predictions of band positions and intensities. nist.govnih.gov These computational methods can predict not only the frequencies of vibrational modes but also their corresponding IR intensities and Raman activities, which is invaluable for interpreting complex experimental spectra. nih.gov

The table below illustrates typical computational methods used for spectral prediction:

| Spectroscopic Technique | Computational Method | Key Parameters Predicted | Common Functionals/Basis Sets |

| NMR Spectroscopy | DFT, GIAO (Gauge-Independent Atomic Orbital) | Chemical Shifts (δ), Coupling Constants (J) | B3LYP, PBE0, ωB97X-D / 6-311++G(d,p), def2-TZVPP |

| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies (cm⁻¹), IR Intensities | B3LYP / 6-31G(d), SNSD |

| Raman Spectroscopy | DFT | Vibrational Frequencies (cm⁻¹), Raman Activities | B3LYP / 6-31G(d), SNSD |

These computational tools are not only used for validation but also for prediction. They can be employed to study the spectra of transient species, reactive intermediates, or molecules that are difficult to synthesize or isolate, thereby guiding further experimental work. researchgate.net

Theoretical and Computational Chemistry Studies on Ethyl 3 Amino 3 Ethoxyacrylate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of molecular systems, including ethyl 3-amino-3-ethoxyacrylate. This method offers a favorable balance between computational cost and accuracy for the determination of electronic structure and energy.

The geometry of this compound, like other esters, is subject to conformational isomerism around the C-O single bond of the ester group, leading to s-cis and s-trans conformers. In the s-cis conformation, the carbonyl oxygen and the alkoxy group are on the same side of the C-O bond, while in the s-trans conformation, they are on opposite sides. Generally, for small alkyl esters, the s-cis conformation is sterically favored and therefore more stable.

Computational studies on related aliphatic esters have shown that the energy difference between these conformers can influence reactivity. For instance, a change from a more stable ground-state conformation to a less stable conformation may be necessary to achieve the appropriate geometry for a transition state. While specific DFT studies on the conformational preference of this compound are not widely available, analogous systems suggest that the molecule would predominantly exist in the lower-energy s-cis conformation. The presence of the amino and ethoxy groups on the β-carbon introduces additional possibilities for hydrogen bonding and steric interactions that would be elucidated through detailed conformational analysis using DFT.

Table 1: Comparison of s-cis and s-trans Conformations

| Conformation | Description | General Stability |

| s-cis | Carbonyl oxygen and alkoxy group are on the same side of the C-O single bond. | Generally more stable for small alkyl esters due to reduced steric hindrance. |

| s-trans | Carbonyl oxygen and alkoxy group are on opposite sides of the C-O single bond. | Generally less stable for small alkyl esters due to increased steric hindrance. |

Energy Barrier Calculations for Proposed Reaction Mechanisms

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of transition state structures and the calculation of activation energy barriers. For reactions involving this compound, such as its use as a precursor in the synthesis of heterocyclic compounds, DFT can be employed to support or refute a proposed reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. A lower calculated energy barrier would suggest a more kinetically favorable pathway. For example, in a proposed synthetic route, if multiple pathways are conceivable, DFT calculations can identify the most likely pathway by comparing the activation energies of the rate-determining steps.

The electronic structure of this compound, as determined by DFT, provides a wealth of information about its reactivity. Reactivity descriptors derived from the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Other reactivity descriptors that can be calculated using DFT include:

Electron Density: Reveals the distribution of electrons in the molecule, highlighting electron-rich and electron-deficient regions.

Electrostatic Potential (ESP): Maps the electrostatic potential onto the electron density surface, visually identifying sites susceptible to nucleophilic or electrophilic attack.

Fukui Functions: Provide a more quantitative measure of the local reactivity at different atomic sites.

Molecular Modeling for Reaction Pathway Elucidation

Molecular modeling, encompassing techniques like DFT, is a powerful tool for elucidating complex reaction pathways. In the context of this compound, molecular modeling can be used to trace the step-by-step transformation of the molecule in a chemical reaction. This involves identifying all relevant intermediates and transition states that connect the reactants to the products.

By visualizing the three-dimensional structures of these species and analyzing the changes in bond lengths and angles along the reaction coordinate, a detailed mechanistic picture can be developed. This approach is particularly valuable for understanding reactions where intermediates are too short-lived to be observed experimentally.

Quantum Chemical Analysis of Nucleophilic and Electrophilic Sites

A quantum chemical analysis of this compound allows for the precise identification of its nucleophilic and electrophilic centers, which is fundamental to understanding its chemical behavior.

Nucleophilic Sites: The presence of lone pairs of electrons on the nitrogen atom of the amino group and the oxygen atoms of the ethoxy and ester groups makes these sites nucleophilic. The π-system of the C=C double bond, enriched by the electron-donating amino and ethoxy groups, also contributes to the molecule's nucleophilicity. The relative nucleophilicity of these sites can be quantified through analysis of the HOMO and calculated atomic charges.

Electrophilic Sites: The carbonyl carbon of the ester group is a primary electrophilic site due to the polarization of the C=O bond, which draws electron density away from the carbon atom. The α-carbon of the acrylate (B77674) system can also exhibit electrophilic character, particularly in conjugate addition reactions. The LUMO distribution and positive partial charges calculated through quantum chemical methods can pinpoint these electrophilic centers.

Table 2: Predicted Nucleophilic and Electrophilic Sites in this compound

| Site Type | Location | Rationale |

| Nucleophilic | Amino Group (N atom) | Lone pair of electrons. |

| Nucleophilic | Ethoxy Group (O atom) | Lone pairs of electrons. |

| Nucleophilic | Carbonyl Oxygen (O atom) | Lone pairs of electrons. |

| Nucleophilic | C=C Double Bond | Electron-rich π-system. |

| Electrophilic | Carbonyl Carbon | Electron deficient due to polarization of the C=O bond. |

| Electrophilic | α-Carbon | Potential for conjugate addition. |

Applications in Advanced Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The reactivity of Ethyl 3-amino-3-ethoxyacrylate is harnessed to construct numerous heterocyclic scaffolds. Its ability to react with various nucleophiles and electrophiles makes it an ideal starting material for cyclization reactions, leading to the formation of stable aromatic and non-aromatic ring systems.

Pyridine (B92270) and Pyridine Carboxamide Derivatives

This compound serves as a valuable synthon in the construction of substituted pyridine rings. One notable application involves its reaction with compounds containing an active methylene (B1212753) group. For instance, the treatment of ethyl 2-(benzo[d]thazol-2-yl)acetate with various cyanoacrylate derivatives, which can be conceptually related to the reactivity of this compound, leads to the formation of complex thiazolo[3,2-a]pyridine-4-carboxylate derivatives researchgate.net.

Furthermore, the core structure of pyridine carboxamides, which are prevalent in biologically active molecules, can be accessed through multi-step syntheses that may involve intermediates derived from precursors like this compound mdpi.com. An example is the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides, where a substituted pyridine core is first assembled and then further functionalized researchgate.net. While not always a direct one-step reaction, the functionalities present in this compound are ideal for building the necessary fragments for pyridine ring annulation.

| Product Class | Synthetic Approach | Precursors | Ref. |

| Thiazolo[3,2-a]pyridine Derivatives | Condensation/Cyclization | Ethyl 2-(benzo[d]thazol-2-yl)acetate, Arylidinemalononitriles | researchgate.net |

| Thieno[2,3-b]pyridine-2-carboxamides | Multi-step synthesis involving S-alkylation and cyclization | 2-Thioxo-1,2-dihydropyridine-3-carbonitrile, N-aryl-2-chloroacetamide | researchgate.net |

Pyrazole (B372694) and Aminopyrazole Ring Systems

The synthesis of pyrazole and its amino-substituted derivatives is one of the most well-documented and efficient applications of this compound. The reaction with hydrazine (B178648) and its derivatives provides a straightforward route to highly functionalized pyrazoles.

Specifically, the cyclization of an intermediate formed from the reaction between Ethyl 2-cyano-3-ethoxyacrylate and amidrazone derivatives in ethanol (B145695), followed by refluxing in toluene, yields Ethyl 3-amino-1H-pyrazole-4-carboxylate nih.gov. A similar and direct method involves the reaction of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine in ethanol at room temperature, followed by refluxing, to afford ethyl 5-amino-1H-pyrazole-4-carboxylate in high yield google.com. The regioselectivity of the reaction (formation of 3-amino vs. 5-aminopyrazole) can be influenced by the reaction conditions and the substitution pattern of the hydrazine reactant google.com.

These resulting aminopyrazole carboxylates are valuable intermediates themselves. For example, Ethyl 3-amino-1H-pyrazole-4-carboxylate can undergo diazotization and subsequent coupling reactions with active methylene compounds to form pyrazolo[5,1-c] nih.govbeilstein-journals.orgtriazine derivatives, demonstrating its utility in constructing more complex fused heterocyclic systems.

| Starting Material | Reagent | Product | Yield | Ref. |

| Ethyl 2-cyano-3-ethoxyacrylate | Amidrazone derivatives | Ethyl 3-amino-1H-pyrazole-4-carboxylate | N/A | nih.gov |

| Ethyl (E)-2-cyano-3-ethoxyacrylate | Hydrazine | Ethyl 5-amino-1H-pyrazole-4-carboxylate | 99% | google.com |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | NaNO₂/HCl, Malononitrile | Ethyl 7-amino-3-cyano-4-oxo-4H-pyrazolo[5,1-c] nih.govbeilstein-journals.orgtriazine-8-carboxylate | N/A |

Pyrimidine (B1678525) Derivatives

While direct one-pot synthesis of pyrimidines from this compound is less common, the compound serves as a crucial precursor for intermediates that can be readily converted to pyrimidine-fused systems. The aminopyrazoles synthesized from this compound are particularly useful for this purpose.

For example, Ethyl 3-amino-1H-pyrazole-4-carboxylate can react with β-substituted cinnamonitriles in pyridine under reflux conditions. This reaction proceeds via an initial Michael addition followed by cyclization and elimination of aniline (B41778) to produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. This multi-step approach highlights the role of this compound in providing a functionalized pyrazole core that is primed for subsequent annulation to form the pyrimidine ring. This strategy is a powerful tool for accessing diverse pyrazolo[1,5-a]pyrimidine-3-carboxylates, which are of significant interest in medicinal chemistry.

Polyazaindene Architectures

The application of this compound in the direct synthesis of polyazaindene architectures is not extensively documented in readily available scientific literature. Polyazaindenes are complex heterocyclic systems containing multiple nitrogen atoms within an indene-like framework. The construction of such scaffolds typically requires highly specific multi-step synthetic sequences. While the functionalities of this compound make it a plausible candidate for generating precursors to these systems, direct and established methodologies for this transformation are not widely reported. Further research may be required to explore the potential of this reagent in the targeted synthesis of polyazaindene cores.

Quinoline (B57606), Thienoquinoline, and Pyrroloquinoline Systems

This compound and its close analog, ethyl 2-cyano-3-ethoxyacrylate, are effective reagents for the synthesis of quinoline and related fused heterocyclic systems. The reaction of 3-aminoquinoline (B160951) with ethyl 2-cyano-3-ethoxyacrylate, for example, furnishes ethyl-2-cyano-3-(quinolin-3-ylamino)acrylate, a highly functionalized intermediate for further synthetic manipulations.

In a more complex annulation, Ethyl 2-cyano-3-ethoxyacrylate is used in a multi-step synthesis to build the thieno[3,2-c]quinoline core. The process begins with the reaction of 4-nitroaniline (B120555) with ethyl-2-cyano-3-ethoxyacrylate, followed by several steps including thermal cyclization, chlorination, and nucleophilic substitution/intramolecular cyclization with ethyl thioglycolate to yield the thienoquinoline system beilstein-journals.org. This demonstrates the utility of the acrylate (B77674) derivative in constructing the foundational quinoline ring, which is later fused with a thiophene (B33073) ring. Similarly, the synthesis of pyrrolo[2,3-c]quinolines, which are of interest for their biological activities, often involves the construction of a fused pyridine ring onto a pyrrole (B145914) core, a process where intermediates derived from acrylate precursors can be employed.

| Target System | Key Reaction Step | Reagents | Ref. |

| Thieno[3,2-c]quinoline | Gould-Jacobs reaction followed by further cyclizations | 4-Nitroaniline, Ethyl-2-cyano-3-ethoxyacrylate, Ethyl thioglycolate | beilstein-journals.org |

| Quinoline Intermediate | Condensation | 3-Aminoquinoline, Ethyl 2-cyano-3-ethoxyacrylate |

Carbocyclic Analogs of Nucleosides (e.g., Uridine Derivatives)

The synthesis of carbocyclic nucleoside analogs, where a carbocyclic ring replaces the furanose sugar of natural nucleosides, is a significant area of medicinal chemistry. These compounds often exhibit potent antiviral and anticancer activities. This compound can play a role in the synthesis of the heterocyclic base component of these analogs, particularly those containing a pyrimidine core like uridine.

The synthetic strategy typically involves the separate construction of the carbocyclic "sugar" moiety and the heterocyclic base, followed by their coupling. While a direct reaction of this compound with a carbocyclic precursor is not the standard approach, it can be used to synthesize a functionalized pyrimidine ring system. This pyrimidine derivative, once formed, can then be coupled with a suitable enantiomerically pure carbocyclic amine or alcohol to generate the final carbocyclic nucleoside analog. For example, syntheses of carbocyclic nucleosides often rely on the N-arylation of a carbocyclic amino ester with a pre-formed dichloropyrimidine, followed by ring closure to form the fused purine (B94841) or related heterocyclic system nih.gov. The initial pyrimidine can be constructed through methods that employ versatile building blocks like this compound.

Role as a Precursor in the Synthesis of Biologically Relevant Small Molecules

The reactivity of this compound makes it a key intermediate in the synthesis of complex, biologically active molecules. Its ability to act as a nucleophile or participate in cyclization reactions is leveraged by medicinal chemists to construct intricate molecular scaffolds.

Computational chemistry has emerged as a powerful tool for predicting and validating novel synthetic pathways. A notable example involving a derivative of the title compound is the theoretical elucidation of a new synthetic route for Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.

A computational study proposed a novel, eight-step synthesis of Dasatinib starting from (E)-Ethyl-3-ethoxy acrylate researchgate.netsciencepublishinggroup.com. The research utilized Density Functional Theory (DFT) to calculate the energies of all reactants, intermediates, and transition states throughout the proposed pathway. The key findings from this computational analysis are summarized below:

Table 1: Computational Analysis of Proposed Dasatinib Synthesis

| Feature | Finding | Implication |

|---|---|---|

| Methodology | Density Functional Theory (DFT) | Provides quantum mechanical validation of the proposed reaction mechanism. |

| Energy Profile | Low energy barriers for transition states | Indicates that minimal activation energy is required for the reactions to proceed. researchgate.net |

The energy diagrams generated from the DFT calculations showed that the proposed scheme represents an accessible pathway for producing Dasatinib, highlighting the role of computational studies in modern synthetic design researchgate.net. This research underscores the importance of acrylate derivatives as foundational building blocks for complex pharmaceutical agents.

This compound belongs to the class of β-enamino esters, which are widely recognized as versatile intermediates for synthesizing nitrogen-containing compounds mdpi.com. These structures are pivotal in pharmaceutical development due to their prevalence in biologically active molecules and natural products mdpi.comnbinno.com.

The utility of these precursors is demonstrated by their role in creating diverse heterocyclic compounds, which form the core of many therapeutic agents nbinno.com. The synthesis of Dasatinib, a drug featuring a complex thiazole (B1198619) scaffold, serves as a concrete example of this application researchgate.net. The enamino ester moiety provides a reactive handle for constructing such heterocyclic systems, which are often essential for the molecule's biological function. This makes compounds like this compound indispensable tools for chemists aiming to build complex molecules for therapeutic applications nbinno.com.

Preparation of Substituted Beta-Amino Acrylates

This compound is not only a precursor for complex final targets but also serves as a starting point for generating a variety of other substituted β-amino acrylates. β-Enamino esters are known to react with a range of electrophiles and nucleophiles, allowing for extensive chemical modification mdpi.comorganic-chemistry.org.

For instance, these compounds can undergo reactions with:

Hydrazine derivatives to form pyrazolone (B3327878) structures mdpi.com.

Aromatic amines to yield transaminated products, which can be further cyclized mdpi.com.

Alkylating and acylating agents to modify the nitrogen atom, introducing further diversity.

This reactivity allows for the creation of a library of substituted β-amino acrylates from a common precursor. These derivatives can then be used as intermediates in the synthesis of various other compounds or be evaluated for their own biological activities.

Applications in Materials Science (for derived polymers and materials)

The applications of this compound and its derivatives extend beyond pharmaceuticals into the realm of materials science. Its precursor, Ethyl 3-ethoxyacrylate, is noted as a building block for advanced materials nbinno.com. The bifunctional nature of the title compound, possessing a polymerizable acrylate group and a reactive amino group, makes it a promising candidate for creating functional polymers.

The acrylate moiety can participate in free-radical polymerization to form a polyacrylate backbone. The pendant amino and ethoxy groups can impart specific properties to the resulting material, such as:

pH-Responsiveness: The amino group can be protonated or deprotonated, allowing the polymer to change its solubility or conformation in response to pH changes.

Cross-linking Sites: The amino group can serve as a site for cross-linking, enabling the formation of hydrogels or thermosets.

Chelating Properties: The functional groups could be used to chelate metal ions, leading to applications in sensing or water purification.

While specific polymers derived directly from this compound are not extensively documented, the synthesis of other amino-functionalized (meth)acrylates and poly(β-amino ester)s is well-established, demonstrating the feasibility and utility of incorporating such functionalities into polymer chains for advanced material applications.

Derivatives and Analogs of Ethyl 3 Amino 3 Ethoxyacrylate

Synthesis and Characterization of Substituted Ethyl Aminoacrylates

The synthesis of substituted ethyl aminoacrylates can be achieved through several methodologies, with the choice of route often depending on the desired substitution pattern. A common approach involves the reaction of primary or secondary amines with β-alkoxyacrylates or related precursors.

One general method for the preparation of 3-aminoacrylic acid esters involves the reaction of an alkali-3-hydroxyacrylic acid ester with an amine hydrochloride in an aqueous medium. This process has been successfully employed to synthesize various N-substituted derivatives. For instance, the reaction of sodium-3-hydroxyacrylic acid ethyl ester with dimethylamine (B145610) hydrochloride yields N,N-dimethylaminoacrylic acid ethyl ester. Similarly, using n-butylamine hydrochloride or piperidine (B6355638) hydrochloride affords the corresponding 3-(n-butylamino)-acrylic acid ethyl ester and 3-piperidinoacrylic acid ethyl ester, respectively google.com. The reaction is typically rapid, with the product separating as an oil from the aqueous phase google.com.

The general scheme for this synthesis is as follows:

R1R2NH·HCl + NaOCH=CHCOOEt -> R1R2N-CH=CHCOOEt + NaCl + H2O

Table 1: Examples of Synthesized Substituted Ethyl Aminoacrylates

| R1 | R2 | Product | Yield (%) |

| CH₃ | CH₃ | N,N-dimethylaminoacrylic acid ethyl ester | 74.8 |

| n-C₄H₉ | H | 3-(n-butylamino)-acrylic acid ethyl ester | 60.8 |

| -(CH₂)₅- | 3-piperidinoacrylic acid ethyl ester | 67.2 |

Data sourced from google.com

Characterization of these substituted ethyl aminoacrylates relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in confirming the structure of these compounds. Key signals include those for the vinyl protons, the ethyl ester group (a quartet and a triplet), and the substituents on the nitrogen atom. The coupling constant between the vinyl protons can help determine the stereochemistry (E/Z) of the double bond. ¹³C NMR spectroscopy provides information on the carbon framework, with characteristic shifts for the carbonyl carbon, the olefinic carbons, and the carbons of the ethoxy and amino substituents mdpi.comdergipark.org.tr.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include the N-H stretching vibration for N-monosubstituted derivatives, the C=O stretching of the ester group, and the C=C stretching of the acrylate (B77674) backbone researchgate.netnih.gov.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Comparative Reactivity Studies with Structurally Similar Compounds

The reactivity of ethyl 3-amino-3-ethoxyacrylate is best understood by comparing it with its structural analogs. These comparisons highlight the influence of the amino and ethoxy groups on the electronic nature and subsequent chemical behavior of the molecule.

Analogies with 3-Ethoxyacrylic Acid and Its Esters

3-Ethoxyacrylic acid and its esters, such as ethyl 3-ethoxyacrylate, share the α,β-unsaturated ester system and the β-ethoxy group with the title compound, but lack the amino group. This difference significantly impacts their reactivity. Ethyl 3-ethoxyacrylate is a key intermediate in various synthetic transformations nih.gov.

Both this compound and ethyl 3-ethoxyacrylate can act as Michael acceptors due to the electron-withdrawing nature of the ester group. However, the electron-donating amino group in the former reduces the electrophilicity of the β-carbon compared to ethyl 3-ethoxyacrylate. Consequently, ethyl 3-ethoxyacrylate is generally more reactive towards nucleophilic attack in Michael addition reactions.

Furthermore, the enol ether functionality in both compounds can undergo hydrolysis under acidic conditions. For example, 2-acetyl-3-ethoxyacrylic acid ethyl ester can be synthesized from ethyl acetoacetate (B1235776) and ethyl orthoformate, and this compound demonstrates the typical reactivity of an enol ether wordpress.com.

Differentiation from Ethyl 2-cyano-3-ethoxyacrylate and Methyl 2-cyano-3-ethoxyacrylate

Ethyl 2-cyano-3-ethoxyacrylate and its methyl analog are structurally related to this compound, but the presence of a strongly electron-withdrawing cyano group at the α-position dramatically alters their reactivity nih.govsigmaaldrich.comscbt.com.

The key differences in reactivity are summarized below:

Electrophilicity: The cyano group, in conjunction with the ester group, makes the double bond in ethyl 2-cyano-3-ethoxyacrylate highly electron-deficient. This renders it a much stronger Michael acceptor compared to this compound. The β-carbon is significantly more electrophilic, readily undergoing conjugate addition with a wide range of nucleophiles.

Cyclization Reactions: Ethyl 2-cyano-3-ethoxyacrylate is a versatile precursor for the synthesis of various heterocyclic systems researchgate.net. It readily participates in condensation reactions with binucleophiles, where the ethoxy group acts as a leaving group and the cyano and ester functionalities drive the cyclization. For instance, its reaction with thiourea (B124793) and aromatic aldehydes leads to the formation of pyrimidine (B1678525) thione derivatives researchgate.net. In contrast, while this compound is also used in heterocycle synthesis, the reaction pathways and the resulting ring systems often differ due to the different electronic and leaving group properties.

Reactivity towards Amines: While this compound is the product of a reaction with an amine, ethyl 2-cyano-3-ethoxyacrylate readily reacts with amines. The reaction of ethyl 2-cyano-3-ethoxyacrylate with 3-ethoxyaniline, for example, proceeds via a direct conjugate addition mechanism .

Table 2: Comparison of Reactivity

| Compound | Key Functional Groups | Electrophilicity of β-Carbon | Primary Reactivity |

| This compound | Amino (electron-donating), Ester (electron-withdrawing), Ethoxy | Moderate | Nucleophilic character at the α-carbon, moderate Michael acceptor |

| Ethyl 3-ethoxyacrylate | Ester (electron-withdrawing), Ethoxy | High | Michael acceptor |

| Ethyl 2-cyano-3-ethoxyacrylate | Cyano (electron-withdrawing), Ester (electron-withdrawing), Ethoxy | Very High | Potent Michael acceptor, precursor for heterocycle synthesis |

Impact of Structural Modifications on Synthetic Utility

Structural modifications of the this compound scaffold have a profound impact on its synthetic utility, allowing for the fine-tuning of its reactivity and the synthesis of a diverse range of target molecules.

The nature of the substituent on the nitrogen atom plays a crucial role in the subsequent transformations of these β-aminoacrylates. For instance, the use of N-aryl-3-amino dihydropyrrol-2-one-4-carboxylates in multi-component reactions highlights how the aryl substituent directs the course of the reaction to form complex heterocyclic structures researchgate.net.

The synthetic utility of β-aminoacrylates is particularly evident in the synthesis of nitrogen-containing heterocycles rsc.org. By varying the substituents on the nitrogen and the acrylate backbone, a wide variety of ring systems can be accessed. For example, the "tert-amino effect" has been utilized in the synthesis of spiro heterocycles from derivatives of N,N-dialkylanilines researchgate.net. Furthermore, α-aminoacyl-substituted heterocycles can be prepared from heterocyclic amines and N-protected-(aminoacyl)benzotriazoles, demonstrating the versatility of amino-functionalized building blocks in heterocyclic synthesis nih.gov.

The introduction of different functional groups can also predispose the molecule to specific types of cyclization reactions. For instance, the presence of a cyano group, as seen in the analogs discussed in the previous section, makes these compounds ideal substrates for the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles amazonaws.com.

In essence, the ability to modify the structure of this compound, particularly the substituents on the nitrogen atom, provides a powerful tool for synthetic chemists to control the electronic properties and steric environment of the molecule, thereby directing its reactivity towards the construction of desired complex targets. The development of hydrogels from β-aminoacrylates further underscores the broad applicability of this class of compounds in materials science nih.gov.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Pathways

The control of stereochemistry is a paramount goal in modern organic synthesis. For β-aminoacrylates and related enamines, achieving high levels of stereoselectivity opens pathways to chiral molecules with significant biological and pharmaceutical applications. Future research is increasingly directed towards catalytic asymmetric methods that can generate enantioenriched products efficiently.

One promising avenue involves the catalytic asymmetric synthesis of related β-hydroxy enamines, which serve as precursors to other functionalized molecules. acs.org A notable approach begins with the hydroboration of N-tosyl-substituted ynamides, followed by a boron-to-zinc transmetalation. The resulting β-amino alkenylzinc reagents undergo enantioselective C-C bond formation with aldehydes, catalyzed by a chiral amino alcohol like morpholino isoborneol (MIB). nih.govnih.gov This method has successfully produced β-hydroxy enamines with good yields (68–86%) and high enantioselectivity (up to 98% ee). nih.govnih.gov Subsequent diastereoselective hydrogenation of these intermediates using a Pd/C catalyst can yield syn-1,2-disubstituted-1,3-amino alcohols with high diastereomeric ratios. acs.orgnih.govnih.gov

Future work could adapt these principles to the synthesis of chiral β-aminoacrylates by designing substrates and catalysts that favor the stereoselective introduction of the amino and alkoxy groups. Research could also explore the use of chiral auxiliaries or phase-transfer catalysis to control the stereochemical outcome of the synthesis of compounds like Ethyl 3-amino-3-ethoxyacrylate.

Table 1: Examples of Stereoselective Methods for Enamine Synthesis

| Method | Key Reagents/Catalysts | Products | Yield | Enantioselectivity/Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Catalytic Asymmetric Carbonyl Addition | Ynamides, Diethylborane, Aldehydes, MIB Catalyst | β-Hydroxy Enamines | 68-86% | 54-98% ee | nih.govnih.gov |

| Tandem Cyclopropanation | Zinc β-alkoxy enamines | Amino Cyclopropyl Carbinols | 72-82% | 76-94% ee, >20:1 dr | nih.govnih.gov |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of β-enamino esters is undergoing a green transformation, with researchers actively seeking alternatives to traditional methods that often require harsh conditions and volatile organic solvents. researchgate.net Emerging methodologies prioritize environmental friendliness, operational simplicity, and catalyst reusability.

Several green strategies have proven effective for the synthesis of β-enamino carbonyl compounds:

Water as a Solvent: The reaction of β-keto esters or 1,3-diketones with primary amines has been successfully carried out in water, providing good yields (>60%) and avoiding organic solvents. acgpubs.org

Solvent-Free Conditions: A variety of catalysts have been shown to be effective under solvent-free conditions. Ferric (III) ammonium nitrate, acgpubs.org cobalt (II) chloride, acgpubs.org and Scandium (III) triflate (Sc(OTf)₃) acgpubs.org have all been used to catalyze the reaction between 1,3-dicarbonyl compounds and amines at room temperature, often with high yields (70-95%). acgpubs.org A key advantage of using Sc(OTf)₃ is its potential for recovery and reuse over several cycles without significant loss of activity. acgpubs.org

Ultrasound and Microwave Irradiation: The use of ultrasound in conjunction with acetic acid as a catalyst offers a solvent-free, efficient method for producing β-enamino esters. organic-chemistry.org Similarly, microwave heating has been shown to accelerate the synthesis of related β-ketoimine ligands. acgpubs.org

Click-Like Polymerization: A water-compatible, click-like polymerization between alkynoates and secondary amines has been developed to form β-aminoacrylate hydrogels. nih.gov This spontaneous reaction proceeds at room temperature without the need for catalysts or initiators, highlighting a highly efficient and green pathway for creating biomaterials. nih.govunizar.es

Future research will likely focus on expanding the substrate scope of these green methods and developing new biodegradable or recyclable catalysts to further minimize the environmental impact of synthesizing this compound and its derivatives.

Table 2: Comparison of Green Synthetic Methods for β-Enamino Esters

| Method | Catalyst | Solvent | Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Aqueous Synthesis | None | Water | Reflux | >60% | Avoids organic solvents | acgpubs.org |

| Solvent-Free | Ferric (III) Ammonium Nitrate | None | Room Temp | 69-92% | Simple, solvent-free | acgpubs.org |

| Solvent-Free | Cobalt (II) Chloride | None | Room Temp | 75-95% | Simple, high yield | acgpubs.org |

| Solvent-Free | Sc(OTf)₃ (5 mol%) | None | Room Temp | 70-95% | Reusable catalyst | acgpubs.org |

Expansion into New Catalytic Systems for Enhanced Transformations

The reactivity of the β-aminoacrylate scaffold can be harnessed for a variety of chemical transformations, and the development of novel catalytic systems is key to unlocking its full synthetic potential. Research is moving beyond simple synthesis to explore complex, catalyzed reactions that build molecular complexity.

Current and emerging catalytic systems include:

Gold (III) Catalysis: Gold catalysts have been used for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines, offering an environmentally friendly alternative to more traditional methods. acgpubs.org

Palladium Catalysis: Palladium catalysts have been employed for the oxidative coupling of aromatic primary amines and alkenes to produce (Z)-enamines with high regio- and stereoselectivity. organic-chemistry.org Additionally, Pd(0) species have been used to synthesize 3-(2-bromoaryl) amino) cyclohexa-2-en-1-ones. acgpubs.org

Cobalt Catalysis: A neutral pincer cobalt(I) complex has been shown to catalyze the isomerization of N-allylic compounds to enamines, which can then be used in one-pot Diels-Alder reactions. organic-chemistry.org